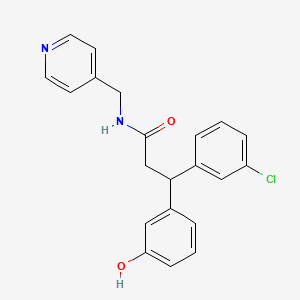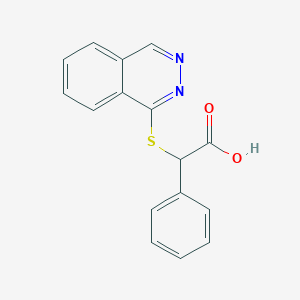![molecular formula C20H21N3O B3859041 4-[phenyl(1-piperidinyl)methyl]-1(2H)-phthalazinone CAS No. 416887-37-1](/img/structure/B3859041.png)
4-[phenyl(1-piperidinyl)methyl]-1(2H)-phthalazinone
Vue d'ensemble
Description
4-[phenyl(1-piperidinyl)methyl]-1(2H)-phthalazinone, also known as PPM-18, is a synthetic compound that has received considerable attention in the field of medicinal chemistry. It belongs to the class of phthalazinone derivatives, which have been shown to possess a range of biological activities. PPM-18 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The exact mechanism of action of 4-[phenyl(1-piperidinyl)methyl]-1(2H)-phthalazinone is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of protein kinase CK2, which is involved in cell proliferation and survival. 4-[phenyl(1-piperidinyl)methyl]-1(2H)-phthalazinone has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, 4-[phenyl(1-piperidinyl)methyl]-1(2H)-phthalazinone has been shown to modulate the activity of certain ion channels, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-[phenyl(1-piperidinyl)methyl]-1(2H)-phthalazinone has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is accompanied by the downregulation of various oncogenic proteins. 4-[phenyl(1-piperidinyl)methyl]-1(2H)-phthalazinone has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Moreover, 4-[phenyl(1-piperidinyl)methyl]-1(2H)-phthalazinone has been shown to protect neurons from oxidative stress and glutamate-induced excitotoxicity, which are implicated in the pathogenesis of various neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-[phenyl(1-piperidinyl)methyl]-1(2H)-phthalazinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. Moreover, it has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, there are also some limitations associated with 4-[phenyl(1-piperidinyl)methyl]-1(2H)-phthalazinone. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Moreover, its pharmacokinetic properties, such as its bioavailability and metabolic stability, need to be further characterized to assess its suitability for clinical use.
Orientations Futures
There are several future directions for research on 4-[phenyl(1-piperidinyl)methyl]-1(2H)-phthalazinone. One potential direction is to investigate its potential for combination therapy with other anti-cancer or anti-inflammatory agents. Another direction is to further elucidate its mechanism of action and identify its molecular targets. Moreover, the development of 4-[phenyl(1-piperidinyl)methyl]-1(2H)-phthalazinone derivatives with improved pharmacokinetic properties may enhance its therapeutic potential. Additionally, the application of 4-[phenyl(1-piperidinyl)methyl]-1(2H)-phthalazinone in animal models of cancer and inflammation may provide valuable insights into its in vivo efficacy and safety. Overall, further research on 4-[phenyl(1-piperidinyl)methyl]-1(2H)-phthalazinone may lead to the development of novel therapeutic agents for the treatment of various diseases.
Applications De Recherche Scientifique
4-[phenyl(1-piperidinyl)methyl]-1(2H)-phthalazinone has been extensively studied for its potential therapeutic applications in various diseases. Several studies have demonstrated its anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. 4-[phenyl(1-piperidinyl)methyl]-1(2H)-phthalazinone has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy. Moreover, 4-[phenyl(1-piperidinyl)methyl]-1(2H)-phthalazinone has also been shown to possess anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of inflammation and neurological disorders.
Propriétés
IUPAC Name |
4-[phenyl(piperidin-1-yl)methyl]-2H-phthalazin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c24-20-17-12-6-5-11-16(17)18(21-22-20)19(15-9-3-1-4-10-15)23-13-7-2-8-14-23/h1,3-6,9-12,19H,2,7-8,13-14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPILGNGCSZQBFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=CC=C2)C3=NNC(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501229480 | |
| Record name | 4-(Phenyl-1-piperidinylmethyl)-1(2H)-phthalazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501229480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
416887-37-1 | |
| Record name | 4-(Phenyl-1-piperidinylmethyl)-1(2H)-phthalazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=416887-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Phenyl-1-piperidinylmethyl)-1(2H)-phthalazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501229480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-endo)-8-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3858959.png)
![3'-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-4-methyl-5'-phenyl-1H,3'H-2,4'-biimidazole](/img/structure/B3858963.png)
![N,3-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide](/img/structure/B3858967.png)
![N-(4-chloro-2-fluorophenyl)-2-{[2-(4-hydroxyphenyl)ethyl]amino}acetamide](/img/structure/B3858982.png)
![1-(3-methoxyphenyl)-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3858985.png)

![1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-pyridin-2-ylpiperazine](/img/structure/B3858994.png)
![N-cyclopropyl-5-oxo-N-[(2E)-3-phenyl-2-propen-1-yl]-3-pyrrolidinecarboxamide](/img/structure/B3859001.png)
![5-[(2-methylphenyl)sulfonyl]-2-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B3859003.png)
![N'-[(5-nitro-2-furyl)methylene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B3859013.png)
![2-(1H-benzimidazol-2-yl)-N-[(5-nitro-2-furyl)methylene]aniline](/img/structure/B3859027.png)
![3,3'-(1,4-phenylene)bis[1-(4-methoxyphenyl)-2-propen-1-one]](/img/structure/B3859051.png)
![2-{[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B3859063.png)
